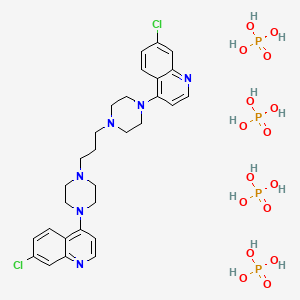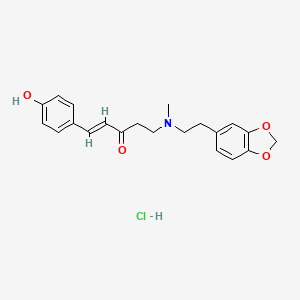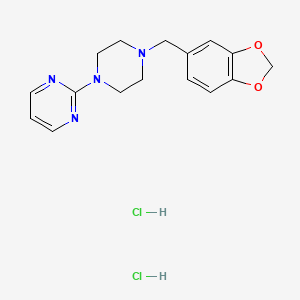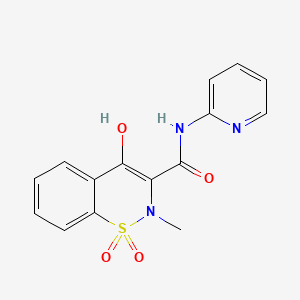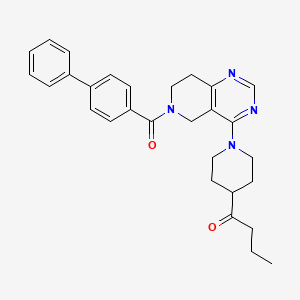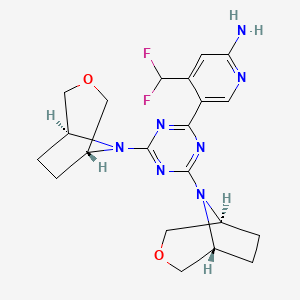
PQR620
Übersicht
Beschreibung
PQR620 is a novel brain penetrant dual TORC1/2 inhibitor with anti-tumor activity across 56 lymphoma cell lines .
Synthesis Analysis
The preparation of PQR620 was optimized towards a robust synthetic route involving only 4 steps . This allows for a rapid access to quantities required for pre-clinical testing .Molecular Structure Analysis
PQR620 is a morpholino-triazinyl derivative . Substitution of the morpholine binding to the hinge region and introduction of a 2-aminopyridine, substituted with a difluoromethyl group, induced a >1000-fold selectivity towards mTOR over PI3Kα in enzymatic binding assays .Chemical Reactions Analysis
PQR620 has demonstrated its potency to prevent cancer cell growth in an NTRC 44 cancer cell line panel, resulting in a 10 log (IC 50) of 2.86 (nM) .Physical And Chemical Properties Analysis
PQR620 has a molecular weight of 445.475 and a chemical formula of C21H25F2N7O2 . It has 9 hydrogen bond acceptors, 1 hydrogen bond donor, and 4 rotatable bonds .Wissenschaftliche Forschungsanwendungen
1. Cancer Research
Specific Scientific Field:
Cancer biology and targeted therapy.
Summary of the Application:
PQR620 is a potent and selective brain-penetrant inhibitor of mTORC1/2. The mammalian target of rapamycin (mTOR) pathway plays a crucial role in cell proliferation, differentiation, growth, and survival. Aberrant activation of this pathway is observed in various tumors and central nervous system (CNS) disorders. PQR620 specifically targets mTOR kinase activity without interfering with other PI3K family members.
Methods and Experimental Procedures:
Results and Outcomes:
- In Vivo Efficacy : Daily oral administration of PQR620 inhibited primary non-small cell lung cancer (NSCLC) xenograft growth in mice. Akt-mTOR inactivation, apoptosis induction, SphK1 inhibition, and oxidative stress were observed .
3. Neurological Disorders
Specific Scientific Field:
Neuroscience and CNS disorders.
Summary of the Application:
PQR620’s brain penetrance makes it relevant for CNS-related research.
Methods and Experimental Procedures:
Results and Outcomes:
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-[4,6-bis[(1R,5S)-3-oxa-8-azabicyclo[3.2.1]octan-8-yl]-1,3,5-triazin-2-yl]-4-(difluoromethyl)pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25F2N7O2/c22-18(23)15-5-17(24)25-6-16(15)19-26-20(29-11-1-2-12(29)8-31-7-11)28-21(27-19)30-13-3-4-14(30)10-32-9-13/h5-6,11-14,18H,1-4,7-10H2,(H2,24,25)/t11-,12+,13-,14+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGDKPWVVBKHRDK-KPWCQOOUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2COCC1N2C3=NC(=NC(=N3)C4=CN=C(C=C4C(F)F)N)N5C6CCC5COC6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2COC[C@@H]1N2C3=NC(=NC(=N3)C4=CN=C(C=C4C(F)F)N)N5[C@@H]6CC[C@H]5COC6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25F2N7O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 122412735 | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



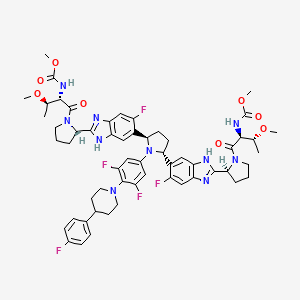

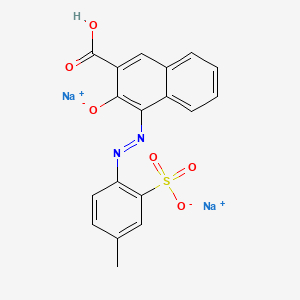
![2-((4-amino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)methyl)-5-methyl-3-o-tolylquinazolin-4(3H)-one](/img/structure/B610106.png)
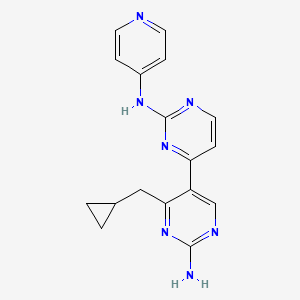
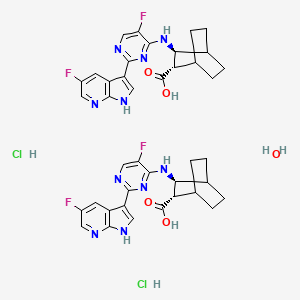
![O6-[4-(Trifluoroacetamidomethyl)benzyl]guanine](/img/structure/B610110.png)
